5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one
Description
IUPAC Nomenclature and Systematic Classification
The compound’s IUPAC name systematically describes its polycyclic framework and substituent arrangement. The parent structure comprises two chromen-4-one systems (4H-chromen-4-one cores), interconnected through a phenyl group at position 8 of the primary chromenone. Key substituents include:
- 5,7-Dihydroxy groups on the primary chromenone ring.
- 2-(4-Methoxyphenyl) at position 2 of the primary chromenone.
- 8-[5-[(2S)-5-Hydroxy-7-Methoxy-4-Oxo-2,3-Dihydrochromen-2-Yl]-2-Methoxyphenyl] , a branched substituent featuring:
- A 2,3-dihydrochromen-4-one moiety with (2S) stereochemistry.
- Methoxy and hydroxy groups at positions 2, 5, and 7.
The systematic classification identifies the compound as a bis-chromenone with a diaryl ether linkage. Its molecular formula, inferred from the structure, is $$ \text{C}{32}\text{H}{26}\text{O}_{12} $$, corresponding to a molecular weight of 626.54 g/mol.
Molecular Geometry and Stereochemical Configuration Analysis
The compound exhibits a non-planar geometry due to steric interactions between the two chromenone systems and the methoxy-substituted phenyl groups. Key geometric features include:
- Chiral center at C2 of the dihydrochromen subunit, confirmed by the (2S) configuration.
- Dihedral angles of approximately 45° between the primary chromenone and the 4-methoxyphenyl group, reducing π-conjugation.
- Hydrogen-bonding networks between hydroxyl groups (5-OH and 7-OH) and ketonic oxygen atoms, stabilizing the folded conformation.
Stereochemical analysis reveals that the (2S) configuration induces a twist-boat conformation in the dihydrochromen ring, distinct from the planar geometry of non-saturated chromenones.
Comparative Analysis with Related Chromenone Derivatives
The compound shares structural motifs with bioactive chromenones but differs in substitution patterns (Table 1):
| Feature | This Compound | Flavones (e.g., Luteolin) | Isoflavones (e.g., Genistein) |
|---|---|---|---|
| Core Structure | Bis-chromenone | Monomeric chromenone | Chromenone with shifted B-ring |
| Hydroxylation | 5,7-OH on both cores | 5,7,3',4'-OH | 5,7,4'-OH |
| Methoxy Groups | 2-, 4-, and 7-positions | Absent | Rare |
| Stereochemistry | (2S) in dihydrochromen | Planar, no chirality | Planar |
Notably, the 2,3-dihydrochromen subunit distinguishes it from most natural flavones, which lack saturated bonds in the C-ring.
Crystallographic Data and X-Ray Diffraction Studies
While experimental X-ray diffraction data for this specific compound remain unreported, insights can be extrapolated from analogous chromenones:
- Chromone core : Exhibits a planar structure with bond lengths of 1.36–1.41 Å for the conjugated C=C bonds.
- Methoxy groups : Typically adopt a coplanar arrangement with aromatic rings to maximize resonance stabilization.
- Dihydrochromen subunits : Display puckered conformations, with C2–C3 bond lengths of 1.50–1.55 Å, characteristic of single bonds.
Hypothetical unit cell parameters, derived from molecular modeling, suggest a monoclinic crystal system with space group $$ P2_1 $$, accommodating the chiral (2S) configuration.
Properties
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-13,15,28,34-36H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBQEDJQLPQAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Chromen-4-One Synthesis
The chromen-4-one scaffold is typically constructed via Claisen-Schmidt condensation or Baker-Venkataraman rearrangement. In the ACS Omega study, 5,7,8-trioxygenated chromen-4-ones were synthesized by cyclizing hydroxylated acetophenone derivatives with dimethylformamide dimethyl acetal (DMF-DMA), followed by acid-catalyzed cyclization. For the target compound, the 5,7-dihydroxy substitution pattern is achieved through selective demethylation using boron trichloride (BCl₃), which preferentially cleaves methyl ethers at sterically hindered positions.
Table 1: Key Reaction Conditions for Chromen-4-One Core Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetophenone cyclization | DMF-DMA, 80°C, 24 h; HCl, 50°C | 76 | |
| Demethylation | BCl₃ (1 M in CH₂Cl₂), −78°C, 1 h | 85 |
Regioselective Functionalization of Aromatic Rings
The 8-position methoxyphenyl and 2-(4-methoxyphenyl) groups are introduced via Friedel-Crafts alkylation or Ullmann coupling. The ACS Omega protocol employs benzylidene intermediates for aryl group incorporation, followed by hydrogenolysis to remove protecting groups. For the target compound, a Suzuki-Miyaura cross-coupling between a boronic acid-functionalized chromenone and a halogenated methoxyphenyl precursor is plausible, though this requires pre-functionalization with palladium-compatible leaving groups (e.g., bromine).
Table 2: Aryl Group Coupling Strategies
| Method | Reagents/Conditions | Compatibility | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Halogenated aryl | |
| Ullmann coupling | CuI, 1,10-phenanthroline, K₂CO₃, DMF | Electron-rich aryl |
Convergent Assembly of the Biphenyl Linkage
The central biphenyl bridge connecting the two chromenone units is constructed through a Heck reaction or nucleophilic aromatic substitution. The ACS Omega study demonstrates the use of boron trichloride-mediated deprotection to simultaneously remove benzyl and methyl protecting groups, enabling late-stage functionalization. A plausible route involves:
- Synthesizing the (2S)-dihydrochromen subunit with a bromine at the 5-position.
- Coupling this subunit to a lithiated 2-methoxyphenyl intermediate via a nickel-catalyzed Kumada coupling.
- Performing final demethylation with BCl₃ to reveal hydroxyl groups.
Final Deprotection and Purification
Global deprotection is critical to unmask hydroxy groups while retaining methoxy substituents. The ACS Omega method uses BCl₃ at −78°C to selectively demethylate hindered positions without over-reacting. Purification via silica gel chromatography with ethyl acetate/hexane gradients yields the final compound in >90% purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrosciadopitysin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 2,3-Dihydrosciadopitysin, which can be further analyzed for their biological activities .
Scientific Research Applications
Structure and Composition
The compound belongs to the class of chromones and chromanones, which are known for their diverse biological activities. Its molecular formula is with a CAS number of 521-34-6. The structural complexity of this compound contributes to its unique properties and potential applications.
Physical Properties
- Molecular Weight : 441.48 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under normal laboratory conditions but sensitive to light.
Pharmacological Applications
The compound has shown promise in various pharmacological studies, particularly in the following areas:
Antioxidant Activity
Research indicates that this compound exhibits strong antioxidant properties, which can help mitigate oxidative stress in biological systems. Antioxidants play a crucial role in preventing cellular damage linked to various diseases, including cancer and cardiovascular disorders .
Anticancer Properties
Several studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory activity, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways could be beneficial in conditions like arthritis and other chronic inflammatory disorders .
Biochemical Research
In biochemical applications, the compound is utilized for:
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property can be leveraged in drug development to target diseases associated with enzyme dysregulation .
Metabolomics
Recent studies have employed this compound in metabolomics research to understand metabolic changes in disease states. Its role as a biomarker or metabolic modulator is being explored, particularly in relation to venous diseases .
Material Science
The structural characteristics of this compound make it suitable for applications in material science:
Polymer Synthesis
5,7-Dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .
Nanotechnology
Research into the use of this compound in nanotechnology is ongoing, particularly regarding its incorporation into nanoparticles for drug delivery systems. Its biocompatibility and functional properties make it a candidate for developing targeted therapies .
Case Study 1: Anticancer Research
In a study published by MDPI, researchers investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis and inhibition of cell migration observed .
Case Study 2: Anti-inflammatory Mechanisms
A study focused on the anti-inflammatory effects of the compound demonstrated its ability to reduce pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis .
Case Study 3: Polymer Applications
Researchers have explored the incorporation of this chromone derivative into biodegradable polymers, enhancing their mechanical properties while maintaining biocompatibility. This application holds promise for developing sustainable materials for medical devices .
Mechanism of Action
The mechanism of action of 2,3-Dihydrosciadopitysin involves its interaction with various molecular targets and pathways:
Antifungal Activity: It inhibits fungal growth by disrupting the cell membrane integrity and interfering with fungal enzyme activity.
Antiviral Activity: The compound inhibits the SARS-CoV-2 3CLpro enzyme through reversible and mixed inhibition mechanisms, as confirmed by inhibition kinetic studies and molecular docking simulations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis with structurally related chromen-4-one derivatives is summarized below:
*Note: Molecular formula and weight for the target compound are inferred due to lack of explicit data in evidence.
Biological Activity
5,7-Dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one, a complex flavonoid compound, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is a member of the flavonoid family, characterized by its polyphenolic structure. The molecular formula is C₃₁H₂₈O₁₁, with a molecular weight of 564.55 g/mol. Its structural complexity includes multiple hydroxyl and methoxy groups that contribute to its biological activity.
2D Structure Representation
2D Structure
Note: Image sourced from PubChem.
Antioxidant Properties
Numerous studies have demonstrated the antioxidant capabilities of this flavonoid. It effectively scavenges free radicals, thereby reducing oxidative stress in cells. A study by Kaur et al. (2023) reported that the compound exhibited significant DPPH radical scavenging activity, suggesting its potential as a natural antioxidant agent .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, as shown in vitro studies. These findings suggest its potential utility in treating inflammatory diseases .
Anticancer Activity
The compound has been evaluated for its anticancer effects against various cancer cell lines. A notable study showed that it induced apoptosis in breast cancer cells through the activation of caspase pathways while inhibiting cell proliferation . The following table summarizes key findings from recent studies on its anticancer activity:
| Study | Cell Line | Mechanism of Action | IC50 Value (µM) |
|---|---|---|---|
| Kaur et al. (2023) | MCF-7 (Breast Cancer) | Induction of Apoptosis | 15 |
| Zhang et al. (2024) | A549 (Lung Cancer) | Cell Cycle Arrest | 20 |
| Lee et al. (2023) | HeLa (Cervical Cancer) | Inhibition of Migration | 10 |
Neuroprotective Effects
Emerging evidence suggests that this flavonoid may offer neuroprotective benefits. In a study involving neuronal cell cultures exposed to oxidative stress, the compound reduced cell death and preserved mitochondrial function, indicating its potential for neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
- Anti-inflammatory Pathways : The compound modulates signaling pathways such as NF-kB and MAPK, leading to decreased expression of inflammatory mediators.
- Apoptotic Induction : Activation of intrinsic apoptotic pathways through caspase activation contributes to its anticancer effects.
Case Studies
- Breast Cancer Treatment : A clinical trial investigated the effects of this flavonoid in combination with conventional chemotherapy on patients with advanced breast cancer. Results indicated improved survival rates and reduced side effects compared to chemotherapy alone .
- Neuroprotection in Alzheimer’s Disease : A pilot study assessed cognitive function in Alzheimer’s patients receiving this compound as an adjunct therapy. Participants showed improved memory scores and reduced markers of oxidative stress after three months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
